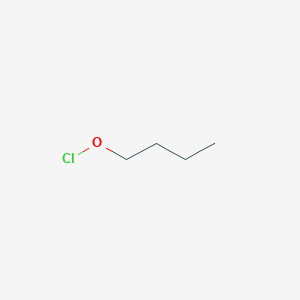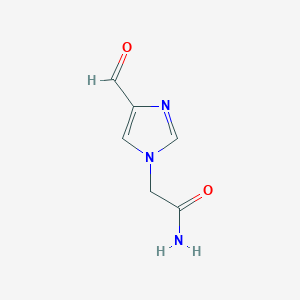![molecular formula C13H16N4O B8608855 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol](/img/structure/B8608855.png)
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol typically involves the use of “click” chemistry, a term coined for a set of powerful, highly reliable, and selective reactions for the rapid synthesis of new compounds . The most common method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is performed under mild conditions, often in aqueous media, and yields the desired triazole derivative with high efficiency .
Industrial production methods may involve scaling up the CuAAC reaction, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild temperatures, aqueous or organic solvents, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The triazole ring plays a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target protein .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol include other triazole derivatives such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds have shown potent anticancer activity.
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds are used in drug discovery and have shown various biological activities.
1,2,3-triazole analogs: These compounds are used as carbonic anhydrase inhibitors and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H16N4O |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol |
InChI |
InChI=1S/C13H16N4O/c18-13-4-7-16(8-5-13)11-2-1-3-12(10-11)17-9-6-14-15-17/h1-3,6,9-10,13,18H,4-5,7-8H2 |
Clé InChI |
SAIRNTIEJSWCIS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2=CC=CC(=C2)N3C=CN=N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-1-[3-(trifluoromethyl)phenyl]hexane-2,4-dione](/img/structure/B8608775.png)


![[(2Z)-but-2-en-1-yl]trichlorosilane](/img/structure/B8608798.png)
![1'-(4-Methoxyphenyl)sulfonylspiro[indene-1,4'-piperidine]](/img/structure/B8608809.png)









